molecular formula C15H18N6O3 B2577113 Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034459-39-5

Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Cat. No.: B2577113
CAS No.: 2034459-39-5
M. Wt: 330.348
InChI Key: IATALGIYAYSMPM-UHFFFAOYSA-N
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Description

Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a tert-butyl carbamate group at the 3-methyl position. This structure combines pharmacologically relevant motifs: the 1,2,4-oxadiazole ring is known for hydrogen-bonding capabilities and metabolic stability, while the triazolopyridine scaffold is frequently employed in kinase inhibitors and other therapeutic agents . The tert-butyl carbamate serves as a protective group for amines, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name

tert-butyl N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c1-9-17-13(24-20-9)10-5-6-21-11(7-10)18-19-12(21)8-16-14(22)23-15(2,3)4/h5-7H,8H2,1-4H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATALGIYAYSMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates and features a complex structure that includes oxadiazole and triazole moieties. Its IUPAC name is:

IUPAC Name: tert-butyl N-[(7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]carbamate

Molecular Formula: C13H18N6O3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that it may exert its effects through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signaling cascades.
  • Receptor Interaction: It might interact with cellular receptors that play roles in various physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb). In vitro tests demonstrated that certain oxadiazole derivatives achieved up to 96% inhibition against Mtb at specific concentrations .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. For example:

  • Cytotoxicity Studies: Various studies have reported that compounds containing triazole rings exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A study indicated that a related compound showed an IC50 value of 0.045 µg/mL against Mtb and demonstrated promising stability and bioavailability properties .

Anti-inflammatory Effects

Some studies suggest that compounds with oxadiazole and triazole moieties may possess anti-inflammatory properties. These effects could be mediated through the modulation of inflammatory cytokines or inhibition of key inflammatory pathways.

Case Studies and Research Findings

Study Findings Reference
Shruthi et al. (2019)Compound 3a showed MIC of 0.5 µg/mL against Mtb H37Rv; high metabolic stability noted.
Upare et al. (2019)Styryl oxadiazoles demonstrated varied anti-tubercular profiles; highest activity at IC = 0.045 µg/mL.
Synthesis and EvaluationNew triazolo derivatives were synthesized and evaluated for anticancer activity; significant cytotoxicity observed against MCF-7 cells.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing oxadiazole and triazole moieties exhibit promising anticancer properties. For instance:

  • Study on Triazolethiones : Mercapto-substituted 1,2,4-triazoles have demonstrated chemopreventive effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
    • Table 1: Cytotoxic Activity of Related Compounds
CompoundCell LineIC50 (µM)
Compound AMCF-715
Tert-butyl ((7-(3-methyl...MCF-7TBD
Compound BBel-740220

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have indicated that derivatives of oxadiazole can inhibit bacterial growth effectively. For example:

  • Antimicrobial Screening : A series of related oxadiazole compounds were evaluated for their antibacterial activity against pathogenic bacteria, showing significant inhibition compared to standard antibiotics .

Material Science

The unique properties of the oxadiazole and triazole functionalities make this compound suitable for applications in material science:

  • Synthesis of Functional Polymers : The incorporation of oxadiazole units into polymer matrices has been explored to enhance thermal stability and optical properties .

Drug Development

The compound is being investigated as a lead structure for developing new therapeutic agents targeting specific biological pathways:

  • Case Study on RORγt Inverse Agonists : Research has identified compounds with similar structures as potential RORγt inverse agonists, which are relevant in autoimmune diseases .

Comparison with Similar Compounds

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide (MFCD29009299)

  • Structure : Replaces the tert-butyl carbamate with a 2-furamide group.
  • Molecular Formula : C₁₅H₁₂N₆O₃.
  • Molecular Weight : 324.30 g/mol.
  • This substitution may alter solubility and target affinity .

N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-3-carboxamide (BG13471)

  • Structure : Features a 3-furancarboxamide substituent.
  • Molecular Formula : C₁₅H₁₂N₆O₃.
  • Molecular Weight : 324.29 g/mol.
  • Key Features : The 3-furan regioisomer may exhibit distinct electronic properties compared to the 2-furan analog, influencing binding interactions in biological systems .

[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic Acid (HR430356)

  • Structure : Substitutes the methyl-carbamate with an acetic acid group.
  • Molecular Formula : C₁₁H₉N₅O₃.
  • Molecular Weight : 259.22 g/mol.

Carbamate-Containing Analogs

(R)-tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate

  • Structure : Retains the tert-butyl carbamate but replaces the oxadiazole with a chiral ethyl group.
  • Molecular Formula : C₁₃H₁₈N₄O₂.
  • Molecular Weight : 262.31 g/mol.
  • Key Features : The ethyl linker introduces stereochemistry, which could modulate target selectivity and metabolic stability .

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

  • Structure : Replaces triazolopyridine with a brominated 1,2,4-thiadiazole.
  • Molecular Formula : C₇H₁₀BrN₃O₂S.
  • Molecular Weight : 280.14 g/mol.
  • Key Features : The bromine atom provides a handle for further functionalization via cross-coupling reactions, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Triazolopyridine 7-Oxadiazole, 3-Me-carbamate Not Provided ~324 (estimated) Combines oxadiazole H-bonding with carbamate protection
N-{[7-(3-Methyl-oxadiazol-5-yl)triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide Triazolopyridine 7-Oxadiazole, 3-Me-furamide C₁₅H₁₂N₆O₃ 324.30 Aromatic π-stacking via furan; reduced polarity vs. carbamate
[7-(3-Methyl-oxadiazol-5-yl)triazolo[4,3-a]pyridin-3-yl]acetic Acid Triazolopyridine 7-Oxadiazole, 3-acetic acid C₁₁H₉N₅O₃ 259.22 Enhanced hydrophilicity; potential for salt formation
(R)-tert-Butyl (1-triazolo[4,3-a]pyridin-3-yl)ethylcarbamate Triazolopyridine Chiral ethyl-carbamate C₁₃H₁₈N₄O₂ 262.31 Stereochemical influence on pharmacokinetics
tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate 1,2,4-Thiadiazole Bromine, carbamate C₇H₁₀BrN₃O₂S 280.14 Bromine enables further derivatization

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